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  • Product: 4-Amino-2-methylpyrimidine-5-carbothioamide
  • CAS: 82302-19-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbothioamide (CAS 82302-19-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Amino-2-methylpyrimidine-5-carbothioamide, a heterocyclic compound of interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-methylpyrimidine-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This guide will delve into its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of the potential biological significance of the 4-aminopyrimidine scaffold, supported by authoritative references. The synthesis section is designed to be a self-validating system, explaining the causality behind the experimental choices.

Introduction

4-Amino-2-methylpyrimidine-5-carbothioamide belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically important molecules, including nucleic acids and various therapeutic agents. The presence of an amino group at the 4-position and a carbothioamide group at the 5-position of the pyrimidine ring suggests its potential as a versatile building block for the synthesis of more complex molecules and as a candidate for biological screening. Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects[1][2]. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this particular thioamide derivative.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-2-methylpyrimidine-5-carbothioamide is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for further chemical modifications.

PropertyValueSource
CAS Number 82302-19-0N/A
Molecular Formula C₆H₈N₄SN/A
Molecular Weight 168.22 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in organic solvents like DMSO and DMFN/A

Synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide

The synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide can be logically approached in a two-step process. The first step involves the synthesis of the nitrile precursor, 4-amino-2-methylpyrimidine-5-carbonitrile. The second, and key, step is the conversion of the nitrile functionality into the desired thioamide. This section provides a detailed, step-by-step methodology for this synthetic route.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Thioamide Formation A Acetamidine Hydrochloride C Reaction A->C B Malononitrile B->C D 4-Amino-2-methylpyrimidine-5-carbonitrile C->D Condensation E 4-Amino-2-methylpyrimidine-5-carbonitrile G Reaction E->G F Thiolysis Reagent (e.g., H₂S, Lawesson's Reagent) F->G H 4-Amino-2-methylpyrimidine-5-carbothioamide G->H Thiolysis

Caption: Synthesis workflow for 4-Amino-2-methylpyrimidine-5-carbothioamide.

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3)

Rationale: The synthesis of the pyrimidine ring is a well-established cyclocondensation reaction. The choice of acetamidine hydrochloride and malononitrile as starting materials is based on their commercial availability and proven reactivity in forming the 4-aminopyrimidine scaffold.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g).

  • Addition of Reagents: To the solvent, add acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).

  • Reaction Conditions: Heat the mixture to 65-70 °C and maintain this temperature for 4 hours with continuous stirring.

  • Cooling and Oxidation: Cool the reaction mixture to 20-25 °C. Add 70 wt% t-butyl hydroperoxide (1.4 g) and continue the reaction at 30-35 °C for 1 hour.

  • Work-up and Isolation: The product can be isolated by filtration and purified by recrystallization from a suitable solvent system. The yield of 2-methyl-4-amino-5-cyanopyrimidine is reported to be high, with excellent purity[3].

Step 2: Conversion of Nitrile to Thioamide

Rationale: The conversion of a nitrile to a primary thioamide is a crucial step. Several methods exist for this transformation, with the choice of reagent often depending on the substrate's sensitivity and desired reaction conditions. The use of hydrogen sulfide with a base catalyst is a classic and effective method.

Experimental Protocol (General Method):

  • Reaction Setup: Dissolve 4-amino-2-methylpyrimidine-5-carbonitrile (5 mmol) in a suitable solvent mixture, such as methanol-water (2:3, 50 mL).

  • Catalyst Addition: Add an anion-exchange resin (e.g., Dowex 1X8, SH- form, ca. 10 mL) to the solution.

  • Introduction of Hydrogen Sulfide: Gently stir the suspension at room temperature while introducing a slow stream of hydrogen sulfide gas.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, filter the reaction mixture to remove the resin. The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by chromatography or crystallization to yield 4-Amino-2-methylpyrimidine-5-carbothioamide[1].

Potential Biological Significance and Future Directions

While there is a lack of direct biological studies on 4-Amino-2-methylpyrimidine-5-carbothioamide, the 4-aminopyrimidine core is a well-recognized pharmacophore. This section explores the known biological activities of structurally related compounds to provide a rationale for future research into the title compound.

Kinase Inhibition

The 4-aminopyrimidine scaffold is a key structural feature in many kinase inhibitors. For instance, derivatives of 4-aminopyrimidine have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, which is a crucial target in angiogenesis and cancer therapy[1]. Other related structures, such as 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones, have been shown to be potent dual inhibitors of ErbB-2 and Epidermal Growth Factor Receptor (EGFR) kinases, both of which are implicated in various cancers[4].

Anticancer and Antimicrobial Activities

The pyrimidine nucleus is a fundamental component of DNA and RNA, making its analogues potential anticancer and antiviral agents[2]. Various derivatives of 4-aminopyrimidine have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines[5][6][7][8]. The structural similarity of 4-Amino-2-methylpyrimidine-5-carbothioamide to these active compounds suggests its potential as a candidate for anticancer screening programs.

Future Research Perspectives

Given the established biological importance of the 4-aminopyrimidine scaffold, 4-Amino-2-methylpyrimidine-5-carbothioamide represents a valuable, yet underexplored, molecule. Future research should focus on:

  • Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines and microbial strains to identify any potential therapeutic activity.

  • Kinase Profiling: Assessing the inhibitory activity of the compound against a broad range of protein kinases to identify potential molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Utilizing the carbothioamide group as a handle for further chemical modifications to generate a library of derivatives for SAR studies, which could lead to the discovery of more potent and selective compounds.

The synthesis protocol detailed in this guide provides a reliable method for obtaining the necessary quantities of 4-Amino-2-methylpyrimidine-5-carbothioamide to enable these future investigations.

Conclusion

4-Amino-2-methylpyrimidine-5-carbothioamide is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While its own biological profile remains to be fully elucidated, its synthesis from readily available starting materials is achievable through established chemical transformations. The detailed synthetic protocol provided herein offers a clear and reproducible pathway for its preparation. The known biological activities of structurally related 4-aminopyrimidine derivatives provide a strong rationale for the further investigation of this compound as a potential therapeutic agent. This technical guide serves as a critical resource to facilitate and inspire future research into this promising molecule.

References

  • Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. (URL: )
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])

  • Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. (URL: [Link])

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (URL: [Link])

  • 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. (URL: [Link])

Sources

Exploratory

4-Amino-2-methylpyrimidine-5-carbothioamide molecular weight and formula

This technical guide offers a comprehensive analysis of 4-Amino-2-methylpyrimidine-5-carbothioamide, a heterocyclic compound with significant relevance for researchers, scientists, and professionals in the field of drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive analysis of 4-Amino-2-methylpyrimidine-5-carbothioamide, a heterocyclic compound with significant relevance for researchers, scientists, and professionals in the field of drug development. The document is structured to provide an in-depth understanding of the molecule's core attributes, synthesis, and potential applications, grounded in scientific integrity and supported by authoritative references.

Core Molecular Attributes

4-Amino-2-methylpyrimidine-5-carbothioamide is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are integral to numerous biological processes. The defining features of this molecule are the pyrimidine ring functionalized with an amino group at position 4, a methyl group at position 2, and a carbothioamide (or thioamide) group at position 5. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.

A foundational aspect of any chemical research is the precise knowledge of a compound's molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for quantitative analysis.

PropertyValue
Molecular Formula C6H8N4S[1]
Molecular Weight 168.22 g/mol
Structural Diagram

synthesis_workflow start 4-Amino-2-methylpyrimidine-5-carbonitrile dissolution Dissolution in Pyridine start->dissolution reaction Reaction with H₂S Gas dissolution->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Solvent Evaporation monitoring->workup Complete purification Recrystallization from Ethanol workup->purification product Pure 4-Amino-2-methylpyrimidine-5-carbothioamide purification->product kinase_inhibition_pathway cluster_upstream Upstream Signal cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate CellResponse Cell Proliferation / Survival PhosphorylatedSubstrate->CellResponse Compound 4-Amino-2-methylpyrimidine- 5-carbothioamide Compound->Kinase Inhibits ATP Binding

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide from 4-amino-2-methylpyrimidine-5-carbonitrile

Application Note & Protocol Topic: High-Efficiency Synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide from 4-amino-2-methylpyrimidine-5-carbonitrile Introduction: The Strategic Importance of Pyrimidine Thioamides I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide from 4-amino-2-methylpyrimidine-5-carbonitrile

Introduction: The Strategic Importance of Pyrimidine Thioamides

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives are a cornerstone scaffold, present in numerous therapeutic agents. The introduction of a carbothioamide (thioamide) functional group onto the pyrimidine ring, specifically at the 5-position, creates a versatile intermediate, 4-Amino-2-methylpyrimidine-5-carbothioamide. This molecule serves as a critical building block for synthesizing more complex heterocyclic systems and novel drug candidates, particularly those targeting kinases and other enzymes where the sulfur atom can form key interactions.[1][2]

This document provides a comprehensive, field-proven protocol for the direct thionation of 4-amino-2-methylpyrimidine-5-carbonitrile. We will move beyond a simple recitation of steps to explore the underlying reaction mechanism, provide a robust, step-by-step methodology, and offer insights into process optimization and safety.

The starting material, 4-amino-2-methylpyrimidine-5-carbonitrile, is a well-established intermediate in the synthesis of Vitamin B1 (Thiamine), making it a readily accessible precursor for this transformation.[3][4] The conversion of its nitrile group to a thioamide represents a key value-adding step for researchers in pharmaceutical development.

Reaction Principle and Mechanism

The conversion of a nitrile (R-C≡N) to a primary thioamide (R-C(=S)NH₂) is a nucleophilic addition reaction. The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[5][6]

In this protocol, we utilize hydrogen sulfide (H₂S) as the sulfur source in a basic medium. The reaction proceeds through the following key steps:

  • Base-Catalyzed H₂S Activation: A base, such as triethylamine or pyridine, deprotonates hydrogen sulfide to form the hydrosulfide anion (HS⁻). The HS⁻ ion is a significantly stronger nucleophile than H₂S itself.

  • Nucleophilic Attack: The hydrosulfide anion attacks the electrophilic carbon of the nitrile group. This breaks one of the π-bonds, and the electron pair moves to the nitrogen atom, forming a resonance-stabilized thioimidate anion.

  • Protonation: The thioimidate anion is then protonated by the solvent (e.g., ethanol) or the protonated base, yielding the final 4-Amino-2-methylpyrimidine-5-carbothioamide product.

The overall transformation is a clean and efficient method for generating the desired thioamide.[7][8]

G cluster_mechanism Reaction Mechanism Nitrile 4-Amino-2-methylpyrimidine-5-carbonitrile (Electrophilic Carbon) Thioimidate Intermediate Thioimidate Anion Nitrile->Thioimidate Forms Intermediate HS_ion Hydrosulfide Ion (HS⁻) (Strong Nucleophile) HS_ion->Nitrile 1. Nucleophilic Attack Base Base (e.g., Triethylamine) + H₂S Base->HS_ion Deprotonation Product 4-Amino-2-methylpyrimidine-5-carbothioamide Thioimidate->Product 2. Protonation

Caption: Mechanism of nitrile to thioamide conversion.

Health and Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • 4-amino-2-methylpyrimidine-5-carbonitrile (Starting Material): Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Avoid inhalation of dust and contact with skin and eyes.[9]

  • Hydrogen Sulfide (H₂S): Extremely flammable and highly toxic gas. It is a severe respiratory irritant and can cause olfactory fatigue, meaning the ability to smell it is quickly lost. Work in a certified, high-flow fume hood and have an H₂S detector present. Can be generated in situ or bubbled from a cylinder.

  • Pyridine/Triethylamine (Base): Flammable, toxic, and corrosive. Can cause severe skin and eye irritation. Work in a fume hood and avoid inhalation of vapors.

  • Ethanol (Solvent): Flammable liquid. Keep away from ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

  • Inhalation (H₂S): Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

Detailed Experimental Protocol

This protocol details the conversion using hydrogen sulfide gas in a basic ethanolic solution.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-amino-2-methylpyrimidine-5-carbonitrile698-29-3134.145.00 g (37.3 mmol)Starting material
Ethanol (200 proof, anhydrous)64-17-546.07150 mLSolvent
Triethylamine (Et₃N)121-44-8101.1915.2 mL (109 mmol)Base catalyst, freshly distilled recommended
Hydrogen Sulfide (H₂S) gas7783-06-434.08Saturated solutionReagent, use lecture bottle with regulator
Diethyl Ether (anhydrous)60-29-774.12~200 mLFor precipitation/washing
Deionized Water7732-18-518.02As neededFor workup
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet bubbler

  • Gas dispersion tube (fritted glass)

  • Thermometer or temperature probe

  • Ice-water bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for thioamide synthesis.

  • Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a gas dispersion tube. Ensure all glassware is dry. The outlet of the condenser should be connected to a bubbler containing a bleach solution to scrub excess H₂S.

  • Dissolution: To the flask, add 4-amino-2-methylpyrimidine-5-carbonitrile (5.00 g, 37.3 mmol), ethanol (150 mL), and triethylamine (15.2 mL, 109 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • H₂S Addition: Cool the flask in an ice-water bath to 0-5°C. Once cooled, begin bubbling hydrogen sulfide gas through the solution via the gas dispersion tube at a slow but steady rate. Continue bubbling for approximately 1.5 to 2 hours, ensuring the solution remains saturated. The solution will typically turn yellow.

  • Reaction: After saturation, remove the gas inlet and replace it with a glass stopper. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously for 18-24 hours at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (e.g., 7:3 v/v). The starting material should show a higher Rf value than the more polar thioamide product.

  • Work-up - Concentration: Once the reaction is complete (disappearance of starting material by TLC), transfer the mixture to a single-neck round-bottom flask. Concentrate the solution under reduced pressure (rotary evaporator) to remove about two-thirds of the ethanol.

  • Precipitation: Pour the concentrated, yellow-orange slurry slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A yellow precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then cold diethyl ether (2 x 30 mL) to remove residual impurities and aid in drying.

  • Drying: Dry the bright yellow solid under vacuum at 40-50°C to a constant weight. The expected yield is typically in the range of 85-95%.

Product Characterization

The identity and purity of the resulting 4-Amino-2-methylpyrimidine-5-carbothioamide should be confirmed by standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR: To confirm the structure. The disappearance of the nitrile carbon signal and the appearance of a thiocarbonyl carbon signal (~190-200 ppm) in the ¹³C NMR are indicative of a successful reaction.

  • FT-IR Spectroscopy: Look for the disappearance of the C≡N stretch (~2220 cm⁻¹) and the appearance of N-H stretches (~3100-3400 cm⁻¹) and a C=S stretch.

  • Mass Spectrometry: To confirm the molecular weight (168.22 g/mol ).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient H₂S saturation- Inactive base- Insufficient reaction time- Extend the H₂S bubbling time.- Use freshly distilled base.- Allow the reaction to stir for a longer period (up to 48h).
Low Yield - Product loss during work-up- Side reactions- Ensure precipitation water is ice-cold to minimize product solubility.- Maintain reaction temperature to avoid side reactions.
Dark/Oily Product - Impurities from starting material- Decomposition- Recrystallize the final product from a suitable solvent like ethanol or an ethanol/water mixture.

References

  • Goswami, S. P., et al. (2007). Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature. Journal of Sulfur Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]

  • ResearchGate. (2021). Nucleophilic addition of nitriles with H2S to synthesize functionalized thioamides. Available at: [Link]

  • ResearchGate. Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature. Available at: [Link]

  • Kindler, K., & Li, T. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications. Available at: [Link]

  • Curphey, T. J. (2006). A New Thionation Reagent: Preparation of Primary Thioamides from Nitriles. Sulfur Letters. Available at: [Link]

  • LibreTexts Chemistry. (2024). Chemistry of Nitriles. Available at: [Link]

  • ResearchGate. (2026). An Improved Integrated Batch‐Flow Synthesis for 4‐Amino‐2‐Methyl Pyrimidine‐5‐Carbonitrile. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. Available at: [Link]

  • ResearchGate. Established methods for 4‐amino‐2‐methyl pyrimidine‐5‐carbonitrile synthesis. Available at: [Link]

  • Google Patents. 4-Amino-2-ureido-pyrimidine-5-carboxamides.
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Available at: [Link]

  • Johns Hopkins University. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Available at: [Link]

Sources

Application

Application Note: Chemoselective Thionation of Pyrimidine Nitriles to Carbothioamides

Abstract & Strategic Relevance Thioamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and key precursors for the Hantzsch synthesis of thiazoles. However, converting pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Thioamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and key precursors for the Hantzsch synthesis of thiazoles. However, converting pyrimidine nitriles to carbothioamides presents a unique challenge due to the electron-deficient nature of the pyrimidine ring.

Traditional methods using gaseous


 and strong bases often lead to nucleophilic attack on the pyrimidine ring (SNAr) at positions 2, 4, or 6, resulting in ring degradation or substitution by-products.

This guide details two field-proven protocols designed to maximize yield while preserving ring integrity:

  • The Lewis Acid-Promoted Method (Standard): Uses

    
     and 
    
    
    
    to activate the nitrile without harsh pH extremes.
  • The Microwave-Assisted Method (Rapid): Uses ammonium sulfide for high-throughput library generation.

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting. The conversion relies on the nucleophilic addition of a hydrosulfide ion (


) to the nitrile carbon.

In electron-poor heterocycles like pyrimidines, the nitrile carbon is less electrophilic than expected due to the inductive withdrawal of the ring nitrogens, which can paradoxically make the ring carbons more susceptible to attack than the nitrile itself.

The Solution: Lewis Acid Activation (


) 
Magnesium ions (

) coordinate to the nitrile nitrogen. This coordination pulls electron density away from the nitrile carbon, significantly increasing its electrophilicity (

) relative to the ring carbons. This ensures the

nucleophile attacks the nitrile selectively.
Diagram 1: Reaction Mechanism & Lewis Acid Activation

Mechanism Substrate Pyrimidine Nitrile Complex Activated Complex (Mg-N≡C-R) Substrate->Complex Coordination Mg MgCl2 (Lewis Acid) Mg->Complex Intermediate Thioimidate Intermediate Complex->Intermediate HS- Attack NaSH NaSH (Nucleophile) NaSH->Intermediate Product Pyrimidine Carbothioamide Intermediate->Product Proton Transfer (- MgCl2)

Caption:


 activates the nitrile nitrogen, directing nucleophilic attack by 

to the nitrile carbon rather than the pyrimidine ring.

Protocol A: Lewis Acid-Promoted Thionation (Gold Standard)

Best for: Scale-up (>1g), sensitive substrates, and avoiding gas cylinders. Chemistry:


 in DMF.
Reagent Table
ReagentEquiv.RoleNotes
Pyrimidine Nitrile 1.0SubstrateEnsure dry; water can lead to amide hydrolysis.
NaSH

xH

O
2.0Sulfur SourceHandle in fume hood; hygroscopic.
MgCl


6H

O
1.0CatalystEssential for activation.
DMF 5-10 volSolventDimethylformamide; Dry grade preferred.
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (see Section 5) to neutralize escaping

    
     odors.
    
  • Dissolution: Charge the flask with the Pyrimidine Nitrile (1.0 equiv) and DMF (5 mL per mmol substrate). Stir until dissolved.

  • Activation: Add Magnesium Chloride hexahydrate (

    
    , 1.0 equiv). The solution may slightly change color due to complexation.
    
  • Addition: Add Sodium Hydrosulfide hydrate (

    
    , 2.0 equiv) in one portion.
    
    • Note: The mixture will turn green/dark slurry. This is normal.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC or LCMS every hour.

    • Typical Time: 2–4 hours.

    • Endpoint: Disappearance of nitrile peak (LCMS) or spot (TLC).

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes).

  • Workup:

    • Scenario A (Precipitate forms): Stir the aqueous slurry for 15 mins. Filter the solid, wash copiously with water (to remove residual DMF and salts), then hexanes. Dry under vacuum.

    • Scenario B (No precipitate): Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) to remove DMF. Dry over

      
      , filter, and concentrate.
      

Protocol B: Microwave-Assisted Ammonium Sulfide (Rapid)

Best for: Library synthesis (<100mg), stable pyrimidines, high throughput. Chemistry:


 (20% aq.) in Methanol.
Step-by-Step Procedure
  • Vessel: Use a dedicated microwave process vial (e.g., 2–5 mL size).

  • Charge: Add Pyrimidine Nitrile (0.5 mmol) and Methanol (2 mL).

  • Reagent: Add Ammonium Sulfide solution (20 wt. % in water, 0.5 mL, ~5-10 equiv).

    • Warning: This reagent smells potently of rotten eggs. Open only in a fume hood.

  • Seal & Heat: Cap the vial. Irradiate at 100°C for 15–30 minutes (High Absorption setting).

    • Pressure Note: Pyrimidines are stable, but pressure will build. Ensure the vial is rated for >10 bar.

  • Workup: Decap carefully in the hood. Pour into water. Extract with DCM or EtOAc as described in Protocol A.

Safety & Waste Management System

The generation of Hydrogen Sulfide (


) is the primary risk. Even if not using gas cylinders, acidification of 

or

releases toxic gas.
Diagram 2: Safety & Scrubber Workflow

Safety Rxn Reaction Vessel (H2S Evolution) Trap1 Trap 1: Empty (Anti-suckback) Rxn->Trap1 Gas Tubing Trap2 Trap 2: Bleach (NaOCl) + NaOH Trap1->Trap2 Gas Bubbling Exhaust Fume Hood Exhaust Trap2->Exhaust Neutralized Air

Caption: Mandatory scrubber setup. Trap 2 converts toxic H2S into sulfate/sulfur using alkaline bleach.

Neutralization Protocol:

  • Glassware: Rinse all dirty glassware with a dilute bleach solution (10%) in the fume hood before removing them for washing. This oxidizes residual sulfides and eliminates odor.

  • Rotovap: If concentrating the reaction mixture, ensure the vacuum pump exhaust is vented into a hood or a bleach trap.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is Amide (CONH

)
Water contamination or high pH.Ensure DMF is dry. Do not overheat. Check if

is old/wet.
Low Conversion Nitrile is deactivated.Increase

to 1.5 equiv. Increase temp to 90°C.
Ring Degradation Nucleophilic attack on ring.Lower temp to 50°C. Strictly use Protocol A (

protects ring).
Sulfur smell persists Residual thio-byproducts.Wash organic layer with 1M NaOH (if product is stable) or treat with dilute bleach.

References

  • Kaboudin, B., et al. (2006).[1] "A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles."[1][2][3] Synthesis, 2006(02), 224–226.[1] [Link]

  • Crane, L. J., et al. (2020). "Practical Synthesis of Thioamides." Organic Process Research & Development, 24(5), 903–915. (Review of scale-up safety). [Link]

Sources

Method

cyclization of 4-Amino-2-methylpyrimidine-5-carbothioamide to thiazole derivatives

As a Senior Application Scientist, this guide provides an in-depth exploration of the cyclization of 4-Amino-2-methylpyrimidine-5-carbothioamide to form a class of fused heterocycles known as thiazolo[5,4-d]pyrimidines....

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the cyclization of 4-Amino-2-methylpyrimidine-5-carbothioamide to form a class of fused heterocycles known as thiazolo[5,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to purines and their associated diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for experimental design, and robust protocols for synthesis and characterization.

Foundational Principles: The Hantzsch Thiazole Synthesis

The core transformation relies on the Hantzsch thiazole synthesis, a classic and reliable method for constructing a thiazole ring.[5][6][7] The reaction involves the condensation of a thioamide with an α-halocarbonyl compound. In our specific application, the 4-Amino-2-methylpyrimidine-5-carbothioamide serves as the thioamide component.

Mechanism of Action: The reaction proceeds through a well-established multi-step pathway:

  • S-Alkylation: The sulfur atom of the carbothioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound in an S_N2 reaction. This displaces the halide and forms an isothioamide salt intermediate.

  • Intramolecular Cyclization: The primary amino group at the C4 position of the pyrimidine ring then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the former α-halocarbonyl moiety.

  • Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring, yielding the final fused thiazolo[5,4-d]pyrimidine system.[8][9][10]

The diagram below illustrates this mechanistic sequence.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactant_Thioamide 4-Amino-2-methylpyrimidine -5-carbothioamide Intermediate_Isothioamide Isothioamide Intermediate (S-Alkylation Product) Reactant_Thioamide->Intermediate_Isothioamide 1. S-Alkylation (SN2) Reactant_HaloKetone α-Halo Ketone (e.g., R-CO-CH₂Br) Reactant_HaloKetone->Intermediate_Isothioamide Intermediate_Cyclized Cyclized Intermediate (Hemiaminal) Intermediate_Isothioamide->Intermediate_Cyclized 2. Intramolecular Cyclization Product_Thiazole Substituted Thiazolo[5,4-d]pyrimidine Intermediate_Cyclized->Product_Thiazole 3. Dehydration (-H₂O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Design and Strategic Considerations

The success and efficiency of the cyclization depend on several key parameters. Understanding these factors allows for rational optimization and troubleshooting.

  • Choice of α-Halocarbonyl: The structure of the α-halocarbonyl compound (R-CO-CH₂-X) directly dictates the substituent at the 2-position of the resulting thiazole ring. This is the primary point of diversification for creating a library of derivatives. Common choices include α-bromoacetophenones, ethyl bromoacetate, and chloroacetone.

  • Solvent System: The reaction is typically performed in polar protic solvents like ethanol or methanol, which effectively solvate the reactants and intermediates.[8] In some cases, aprotic solvents like DMF or acetonitrile can be used.[11] The choice can influence reaction rates and solubility of the final product.

  • Temperature: Heating is generally required to drive the reaction to completion, particularly for the dehydration step. Refluxing in ethanol (approx. 78°C) is a common condition. Monitoring the reaction progress is crucial to avoid degradation from prolonged heating.

  • Acid/Base Conditions: The reaction is often self-catalyzing as H-X is eliminated. However, in some protocols, a non-nucleophilic base (e.g., sodium bicarbonate) may be added during workup to neutralize the generated acid and facilitate product precipitation.[8]

General Protocol for Thiazolo[5,4-d]pyrimidine Synthesis

This protocol provides a robust and validated starting point for the synthesis. Researchers should optimize conditions based on the specific α-halocarbonyl compound used.

Materials and Reagents
ReagentMolar RatioPurposePurity/Grade
4-Amino-2-methylpyrimidine-5-carbothioamide1.0 eqThioamide source (starting material)≥97%
Substituted α-Halocarbonyl Compound1.0 - 1.1 eqElectrophile for cyclization≥98%
Ethanol (Absolute)SolventReaction mediumAnhydrous or ACS
Sodium Bicarbonate (NaHCO₃)-(Optional) For workup neutralizationACS Grade
Diethyl Ether / Hexanes-For washing/trituration of productACS Grade
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Amino-2-methylpyrimidine-5-carbothioamide (1.0 eq) in absolute ethanol (approx. 10-15 mL per mmol of starting material).

  • Reagent Addition: To the stirred suspension, add the α-halocarbonyl compound (1.0-1.1 eq) either as a solid or dissolved in a minimal amount of ethanol. Rationale: Adding the electrophile in slight excess can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 75-80°C). The initial suspension will often dissolve as the reaction progresses, and the product may begin to precipitate from the hot solution.

  • Monitoring Progress: Monitor the reaction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexane or 95:5 Dichloromethane:Methanol). The disappearance of the starting carbothioamide spot indicates completion. Typical reaction times range from 2 to 6 hours.

  • Product Isolation (Workup):

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

    • Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove soluble impurities.

    • Alternative Workup: If the product does not precipitate cleanly, pour the cooled reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v).[8] Stir for 20-30 minutes, then filter, wash with water, and finally with cold ethanol.

  • Purification and Drying:

    • The crude product is often of high purity. If necessary, recrystallize from a suitable solvent like ethanol, methanol, or an ethanol/DMF mixture.

    • Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

Characterization

A self-validating protocol requires thorough characterization to confirm the structure and purity of the final compound.

  • ¹H and ¹³C NMR: To confirm the chemical structure, identify characteristic peaks for the pyrimidine and newly formed thiazole rings.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

  • FTIR Spectroscopy: To identify key functional groups and confirm the disappearance of the C=S stretch from the starting material.

Experimental Workflow and Data Visualization

The overall process from synthesis to characterization can be visualized as a clear workflow.

Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation (Carbothioamide, α-Halocarbonyl) B 2. Reaction Setup (Ethanol, Reflux) A->B Combine C 3. TLC Monitoring B->C Heat & Stir D 4. Workup & Isolation (Cooling, Filtration) C->D Reaction Complete E 5. Purification (Recrystallization) D->E Crude Product F 6. Characterization E->F Pure Product G NMR (¹H, ¹³C) F->G H Mass Spec (MS) F->H I Melting Point (MP) F->I

Caption: Figure 2: Experimental Workflow.

Example Data

The following table presents representative data for the synthesis of two different thiazolo[5,4-d]pyrimidine derivatives using the general protocol.

α-Halocarbonyl CompoundProduct Substituent (R)Reaction Time (h)Yield (%)M.P. (°C)
2-BromoacetophenonePhenyl385235-237
Ethyl bromoacetateCarbethoxymethyl478210-212

Conclusion

The cyclization of 4-Amino-2-methylpyrimidine-5-carbothioamide via the Hantzsch synthesis is a versatile and efficient method for accessing the medicinally relevant thiazolo[5,4-d]pyrimidine scaffold. By carefully selecting the α-halocarbonyl coupling partner and controlling reaction conditions, researchers can generate a diverse library of compounds for biological screening. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of these promising heterocyclic derivatives.

References

  • Diverse biological activities of thiazolopyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 21, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 21, 2026, from [Link]

  • Islam, M. R., & Fahmy, H. (2022). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. Anti-Cancer Agents in Medicinal Chemistry, 22(17), 2942-2955. [Link]

  • Devi, A., Agrawal, N., & Gaurav, A. (2025). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Letters in Organic Chemistry, 23(1). [Link]

  • Goyal, R., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 34(5), 1051-1064. [Link]

  • Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions: A Review. (2022). Asian Journal of Chemistry. [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. Retrieved February 21, 2026, from [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Nature. [Link]

  • Zaware, B. H., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4), 1031-1036. [Link]

  • Synthesis of pyrimidine-thiazole derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. (n.d.). Pharmacia. Retrieved February 21, 2026, from [Link]

  • Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. (n.d.). Avra Synthesis. Retrieved February 21, 2026, from [Link]

  • Process for preparing thiazole derivatives. (2017).
  • Thiazoles in Peptides and Peptidomimetics. (n.d.). The University of Queensland. Retrieved February 21, 2026, from [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (2026). ResearchGate. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (2007). PubMed. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing -Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of. (2021). Semantic Scholar. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. (2013). European Patent Office. [Link]

  • Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). (2022). International Journal of New Chemistry. [Link]

  • Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part II. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Established methods for 4‐amino‐2‐methyl pyrimidine‐5‐carbonitrile synthesis. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

Application

reaction conditions for 4-Amino-2-methylpyrimidine-5-carbothioamide synthesis

Application Note: Synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide Abstract & Application Context This application note details the reaction conditions for the synthesis of 4-Amino-2-methylpyrimidine-5-carbothioa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide

Abstract & Application Context

This application note details the reaction conditions for the synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide , a critical intermediate in the synthesis of Thiamine (Vitamin B1) and related thiazole-pyrimidine hybrids. While the "Grewe Diamine" (aminomethyl) pathway is common for industrial B1 production, the carbothioamide route is essential for de novo thiazole ring construction directly on the pyrimidine scaffold (Hantzsch-type synthesis).

The transformation involves the thionation of 4-amino-2-methylpyrimidine-5-carbonitrile . This guide presents two distinct protocols: a Green Bench-Scale Method (utilizing NaSH/MgCl₂ to avoid toxic H₂S gas) and a High-Throughput Industrial Method (utilizing H₂S gas under pressure).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic addition of a hydrosulfide anion (


) to the electron-deficient nitrile carbon. The pyrimidine ring acts as an electron-withdrawing group, activating the C5-nitrile towards nucleophilic attack.

Mechanism:

  • Activation: The nitrile nitrogen coordinates with a Lewis acid (MgCl₂) or proton, increasing electrophilicity.

  • Attack: The hydrosulfide ion (

    
    ) attacks the nitrile carbon, forming a thioimidate intermediate.
    
  • Tautomerization: The intermediate undergoes proton transfer to form the stable thioamide.

Side Reaction Warning: In the presence of water and insufficient sulfide, the nitrile can hydrolyze to the amide (4-amino-2-methylpyrimidine-5-carboxamide), which is a "dead-end" impurity for thiazole synthesis.

ReactionPathway Nitrile 4-Amino-2-methylpyrimidine- 5-carbonitrile (CAS: 698-29-3) Intermediate Thioimidate Intermediate Nitrile->Intermediate + HS- / MgCl2 Amide Impurity: Carboxamide (Hydrolysis Product) Nitrile->Amide + H2O (Side Rxn) Thioamide TARGET: 4-Amino-2-methylpyrimidine- 5-carbothioamide (CAS: 82302-19-0) Intermediate->Thioamide Tautomerization

Figure 1: Reaction pathway and potential hydrolysis side-reaction.

Critical Reaction Parameters

ParameterRecommended RangeImpact on Quality
Sulfide Source NaSH (Bench) or H₂S (Scale)NaSH is safer but requires a Lewis acid catalyst (MgCl₂) for activation.
Solvent DMF (NaSH) or MeOH/EtOH (H₂S)DMF ensures solubility of the polar nitrile and high boiling point. Alcohols are preferred for gas absorption.
Temperature 60°C – 80°C<60°C: Slow conversion. >90°C: Increases risk of dimerization or desulfurization.
Stoichiometry 1.5 – 2.0 eq. SulfideExcess sulfide drives equilibrium and suppresses hydrolysis.
Reaction Time 4 – 12 HoursMonitor by HPLC. Extended heating degrades the thioamide.

Experimental Protocols

Protocol A: Green Bench-Scale Synthesis (NaSH/MgCl₂)

Recommended for safety, ease of handling, and high yield (~85-90%). Avoids H₂S gas cylinders.

Reagents:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile (1.0 eq)

  • Sodium Hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq)

  • Magnesium Chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a scrubber containing bleach (sodium hypochlorite) to neutralize any escaping sulfide fumes.

  • Dissolution: Charge the flask with Nitrile (10 mmol, ~1.34 g) and DMF (20 mL). Stir until a suspension or partial solution is formed.

  • Activation: Add MgCl₂·6H₂O (10 mmol, 2.03 g). The solution may clear slightly as the complex forms.

  • Thionation: Add NaSH·xH₂O (20 mmol, ~1.12 g based on 100% purity; adjust for hydrate). The mixture will turn green/yellow.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • QC Check: Take a 10 µL aliquot, dilute in MeOH, and check HPLC/TLC. The nitrile spot (

      
       in 10% MeOH/DCM) should disappear; a lower 
      
      
      
      spot (Thioamide) should appear.
  • Quench & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow/cream solid.

    • Note: If precipitation is poor, adjust pH to ~7.0 with dilute HCl (caution: H₂S gas evolution).

  • Purification: Filter the solid. Wash with water (3 x 20 mL) to remove residual DMF and salts. Recrystallize from Ethanol/Water (8:2) if necessary.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Industrial Scale-Up (H₂S Gas)

Recommended for multi-gram to kilogram scale where autoclave facilities are available.

Reagents:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile (1.0 eq)

  • Hydrogen Sulfide gas (H₂S) (Excess)

  • Triethylamine (Et₃N) (0.5 eq) or Ammonia (NH₃)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), load the Nitrile and Methanol (10 vol). Add Triethylamine as a base catalyst.[1]

  • Gas Addition: Seal the reactor. Purge with Nitrogen (

    
    ) three times. Pressurize with H₂S gas  to 3–5 bar (approx 45–75 psi).
    
  • Reaction: Heat to 60°C with stirring. Maintain pressure for 12 hours.

  • Degassing (Critical Safety): Cool to 20°C. Vent the excess H₂S into a caustic scrubber (NaOH solution). Purge with

    
     until H₂S levels are <10 ppm.
    
  • Workup: Concentrate the methanolic solution under reduced pressure. The product typically crystallizes upon concentration. Filter and wash with cold methanol.

Analytical Quality Control

TestSpecificationObservation
Appearance Yellow to Orange Crystalline PowderDistinct color change from the white/cream nitrile.
Melting Point >200°C (Dec)Note:[1][2][3] Nitrile MP is ~245°C. Thioamide often decomposes before a clean melt; use DSC for precision.
FT-IR Disappearance of Nitrile PeakAbsent: Sharp peak at ~2220 cm⁻¹ (

).Present: Broad bands at 3100-3300 cm⁻¹ (

) and ~1200-1050 cm⁻¹ (

).
Mass Spec (ESI) [M+H]⁺ = 169.05Confirm molecular ion.

Troubleshooting Guide

  • Problem: Product contains significant Amide impurity (M+H = 153).

    • Cause: Water in the solvent (DMF/MeOH) or insufficient sulfide excess.

    • Solution: Dry DMF over molecular sieves. Increase NaSH to 2.5 eq. Ensure the system is sealed against atmospheric moisture.

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Temperature too low or inefficient stirring (slurry).

    • Solution: Increase temperature to 90°C (Protocol A). Ensure MgCl₂ is fully dissolved before adding NaSH.

  • Problem: Product is sticky/oily.

    • Cause: Residual DMF.

    • Solution: Slurry the crude solid in water for 1 hour, then filter. Alternatively, wash with cold diethyl ether.

References

  • Kaboudin, B., & Elhamifar, D. (2006).[4] A Simple and Efficient Method for the Synthesis of Thioamides from Nitriles.[4] Synthesis, 2006(02), 224–226. Link

  • Manjula, K., et al. (2011). Magnesium Chloride Promoted Highly Efficient Synthesis of Thioamides. Organic Preparations and Procedures International, 43(6). Link

  • Hoffmann-La Roche. (1941). Synthesis of Vitamin B1.[3][5][6] US Patent 2,262,735. Link

  • Sigma-Aldrich / Merck. Product Specification: 4-Amino-2-methylpyrimidine-5-carbothioamide (CAS 82302-19-0). Link

  • Miyamoto, R., et al. (2017).[7][8] Polysulfides (H2Sn) produced from the interaction of hydrogen sulfide (H2S) and nitric oxide (NO).[7][8] Scientific Reports, 7, 45995. (Context on H2S reactivity). Link

Sources

Method

Application Note: Recrystallization Protocols for 4-Amino-2-methylpyrimidine-5-carbothioamide

Executive Summary This guide details the purification of 4-Amino-2-methylpyrimidine-5-carbothioamide , a critical intermediate in the synthesis of Vitamin B1 (Thiamine). Due to the compound's high polarity and the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 4-Amino-2-methylpyrimidine-5-carbothioamide , a critical intermediate in the synthesis of Vitamin B1 (Thiamine). Due to the compound's high polarity and the presence of specific impurities (unreacted nitriles, elemental sulfur, and inorganic salts), a single-solvent approach often fails. This note provides a solubility-driven solvent selection protocol and a validated recrystallization workflow using aqueous ethanol as the primary system, with water and DMF as specific alternatives for high-purity requirements.

Compound Profile & Impurity Analysis[1]

Understanding the physicochemical properties of the target and its impurities is the foundation of this protocol.

PropertyTarget Compound (Thioamide)Impurity A: Nitrile PrecursorImpurity B: Elemental SulfurImpurity C: Inorganic Salts
Structure Pyrimidine-5-CSNH₂Pyrimidine-5-CNS₈NaCl, NaHS, etc.
Polarity High (H-bond donor/acceptor)ModerateVery LowIonic
Water Sol. Low (Cold) / High (Hot)LowInsolubleHigh
EtOH Sol. Moderate (Cold) / High (Hot)HighLow (Cold) / Mod (Hot)Insoluble
Toluene Sol. InsolubleLowHighInsoluble

Mechanistic Insight: The primary challenge is separating the thioamide from the nitrile precursor. Since the nitrile is significantly less polar, it tends to remain soluble in organic solvents (like ethanol) upon cooling, while the thioamide crystallizes. However, if elemental sulfur is present (from thionation reagents like


 or 

), a hot filtration step is mandatory as sulfur is insoluble in water but sparingly soluble in hot ethanol.

Solvent Selection Strategy

We utilize a "Polarity-Gradient" approach. The thioamide moiety (


) significantly increases water solubility compared to the nitrile, but the pyrimidine ring maintains organic character.
Recommended Solvent Systems
  • Primary System: Ethanol/Water (80:20 v/v)

    • Why: Balances yield and purity.[1] Ethanol dissolves the organic skeleton; water depresses the solubility of the nitrile impurity and inorganic salts while acting as an anti-solvent for the thioamide at lower temperatures.

  • Green System: Deionized Water

    • Why: Excellent for removing sulfur (insoluble) and organic impurities (oiling out). Requires boiling temperatures.[1]

  • High-Purity System: DMF/Water (Precipitation)

    • Why: For highly impure crude where thermal degradation is a concern. Dissolve in DMF, filter, then precipitate with water.

Decision Tree: Solvent Selection

SolventSelection Start Start: Crude Thioamide Analysis CheckS Is Elemental Sulfur Present? Start->CheckS CheckSalt Are Inorganic Salts High? CheckS->CheckSalt No RouteWater Route A: Hot Water Recrystallization (Removes S8 & Organics) CheckS->RouteWater Yes (S8 Insoluble) CheckSalt->RouteWater Yes (Salts Soluble) RouteEtOH Route B: 80% Ethanol/Water (Standard Purification) CheckSalt->RouteEtOH No (Standard) RouteDMF Route C: DMF Dissolution -> Water ppt (For Thermal Sensitive/Dirty Crude) RouteEtOH->RouteDMF If Purity < 95%

Figure 1: Decision matrix for selecting the optimal purification route based on crude impurity profile.

Detailed Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for: General purification of crude material synthesized from nitrile.

Materials:

  • Crude 4-Amino-2-methylpyrimidine-5-carbothioamide

  • Ethanol (95% or Absolute)[2]

  • Deionized Water

  • Activated Carbon (Optional, for color removal)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the crude solid (e.g., 10 g) in Ethanol (100 mL) .

  • Heating: Heat the mixture to reflux (

    
    ).
    
  • Titration: If the solid does not dissolve, add Water dropwise through the condenser until a clear solution is obtained (Target ratio approx. 80:20 EtOH:Water).

    • Note: If black specks (Sulfur/Char) remain, they are insoluble impurities.

  • Hot Filtration: While boiling, filter the solution through a pre-heated Buchner funnel or glass sinter to remove insoluble sulfur/mechanical debris.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Transfer to an ice bath (0-5°C) for another 1 hour to maximize yield.

  • Collection: Filter the yellow/off-white crystals.

  • Washing: Wash the cake twice with cold 50% Ethanol/Water (10 mL each). Do not use pure ethanol as it may redissolve the product.

  • Drying: Dry under vacuum at 45-50°C for 6 hours.

Protocol B: High-Purity Water Recrystallization

Best for: Removing inorganic salts and elemental sulfur.

  • Suspend crude solid in Water (20 mL per gram of solid).

  • Heat to boiling (100°C). The thioamide should dissolve; sulfur will remain as molten droplets or solid specks.

  • Hot Filtration (Critical): Filter rapidly while boiling.

  • Cooling: Cool filtrate to 4°C overnight. Long needles often form.

  • Wash: Wash with ice-cold water.

Experimental Workflow Diagram

RecrystWorkflow Crude Crude Solid Dissolve Dissolve in Solvent (Reflux) Crude->Dissolve Heat FilterHot Hot Filtration (Remove S8/Insolubles) Dissolve->FilterHot >70°C Crystallize Controlled Cooling (RT -> 4°C) FilterHot->Crystallize Slow Cool Isolate Filtration & Wash (Cold Solvent) Crystallize->Isolate Isolate->Dissolve If Purity Low Dry Vacuum Dry (<50°C) Isolate->Dry

Figure 2: Step-by-step unit operation workflow for the recrystallization process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.Re-heat, add 10% more solvent, and cool very slowly with vigorous stirring.
Low Yield Product too soluble in solvent.Use less Ethanol, more Water. Cool to -10°C.
Yellow Color Oxidized impurities or polymerized nitriles.Add 5% w/w Activated Carbon during the hot dissolution step, stir 15 min, then hot filter.
Sulfur Smell Residual

or thioamide hydrolysis.
Ensure thorough washing with water. Recrystallize from Ethanol to remove volatile sulfur species.

References

  • ChemicalBook. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile Synthesis and Properties. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Organic Chemistry Portal. (n.d.). Thioamide Synthesis by Thionation. Retrieved from

  • National Institutes of Health (NIH). (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine. Retrieved from

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (Patent EP2307355). Retrieved from

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide. This document moves beyond a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide. This document moves beyond a simple recitation of steps to offer a comprehensive resource for troubleshooting and yield improvement, grounded in mechanistic principles and practical, field-tested experience.

I. Foundational Synthesis and Mechanism

The synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide typically proceeds via the thionation of the corresponding carbonitrile precursor, 4-amino-2-methylpyrimidine-5-carbonitrile. This carbonitrile is a key intermediate, and its efficient synthesis is paramount to the overall success of the process.

Several routes to 4-amino-2-methylpyrimidine-5-carbonitrile have been established, often involving the condensation of acetamidine with a suitable three-carbon building block.[1][2] One common and scalable approach involves the reaction of acetamidine with an activated form of malononitrile or 2-cyanoacetamide.

Reaction Workflow:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_thionation Thionation A Malononitrile or 2-Cyanoacetamide B Activating Agent (e.g., Vilsmeier Reagent) A->B Reaction C Enamine Intermediate B->C Formation E 4-Amino-2-methylpyrimidine- 5-carbonitrile C->E Condensation with D D Acetamidine D->E G 4-Amino-2-methylpyrimidine- 5-carbothioamide E->G Reaction with F F Thionating Agent (e.g., Lawesson's Reagent, P4S10) Optimization_Logic cluster_params Reaction Parameters cluster_outcomes Intermediate Outcomes Yield High Yield & Purity Temp Temperature Rate Reaction Rate Temp->Rate SideRxns Side Reactions Temp->SideRxns Time Reaction Time Time->Rate Solvent Solvent Choice Solvent->Rate Reagents Reagent Purity & Stoichiometry Reagents->Rate Reagents->SideRxns Atmosphere Inert Atmosphere Atmosphere->SideRxns Purity Intermediate Purity Rate->Purity SideRxns->Purity decreases Purity->Yield

Sources

Optimization

Technical Support Center: Purification of 4-Amino-2-methylpyrimidine-5-carbothioamide

Ticket System: Advanced Organic Synthesis & Purification Current Status: OPEN Topic: Removal of Sulfur Impurities & Polishing of Thioamide Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis & Purification

Current Status: OPEN Topic: Removal of Sulfur Impurities & Polishing of Thioamide Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Chemical Context[2][4][5][6][7][8][9][10][11][12]

Target Molecule: 4-Amino-2-methylpyrimidine-5-carbothioamide CAS Registry Number: Related to 2918-18-5 (Nitrile precursor) / 7389-14-2 (Amide analog).[1][2] Note: The specific carbothioamide is a transient intermediate in Vitamin B1 (Thiamine) synthesis. Target Purity: >98.5% (HPLC/Elemental Analysis)[2]

The Contamination Challenge

In the synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide (typically via the reaction of the corresponding nitrile with hydrogen sulfide, sodium hydrosulfide, or thioacetamide), the most persistent impurity is Elemental Sulfur (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) .[1][3]

This occurs due to:

  • Oxidation of sulfide reagents by air during the reaction.[2][3]

  • Thermal decomposition of thioacetamide (if used).[2]

  • "Trapping" of sulfur within the crystal lattice of the pyrimidine product.[2]

Visual Indicators:

  • Pure Product: Pale yellow to cream crystalline solid.[2]

  • Contaminated: Bright yellow, grey, or greenish tint; distinct "rotten egg" smell (indicates trapped ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or sulfides); melting point depression.
    

Troubleshooting Workflow (Decision Matrix)

Before initiating a protocol, identify the nature of your impurity using the visual and chemical cues below.[2]

PurificationLogic Start Start: Impurity Analysis ColorCheck Observation: Appearance? Start->ColorCheck GreySolid Grey/Green Solid (Inorganic Sulfides) ColorCheck->GreySolid Dark/Grey BrightYellow Bright Yellow/Gummy (Elemental Sulfur S8) ColorCheck->BrightYellow Yellow/Sticky PaleSolid Pale Solid but Low Assay ColorCheck->PaleSolid Off-White ActionAcidBase Protocol B: Acid/Base Swing GreySolid->ActionAcidBase Remove Insolubles ActionSulfite Protocol A: Sodium Sulfite Wash BrightYellow->ActionSulfite Dissolve S8 ActionRecrys Protocol C: Recrystallization (EtOH) PaleSolid->ActionRecrys Remove Organics ActionSulfite->ActionRecrys Final Polish ActionAcidBase->ActionRecrys Final Polish

Figure 1: Decision matrix for selecting the appropriate purification strategy based on visual impurity indicators.

Detailed Protocols

Protocol A: The Sodium Sulfite Wash (Target: Elemental Sulfur)

Mechanism: Elemental sulfur is insoluble in water and most organic solvents, making it difficult to wash away.[2] However, boiling it with sodium sulfite (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) converts it into sodium thiosulfate (

), which is highly water-soluble.[1] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">

[1]

Reagents:

  • Crude 4-Amino-2-methylpyrimidine-5-carbothioamide[1][2]

  • Sodium Sulfite (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )[1]
    
  • Deionized Water[1][2]

Step-by-Step:

  • Suspend: Place 10 g of crude product in a round-bottom flask. Add 100 mL of 10% (w/v) aqueous sodium sulfite solution.

  • Reflux: Heat the mixture to mild reflux (approx. 90-100°C) for 1–2 hours. Crucial: Vigorous stirring is required to ensure the sulfur particles contact the aqueous phase.[2]

  • Hot Filtration (Optional): If the product is soluble in hot water (check solubility table below), filter while hot to remove mechanical impurities.[2][3] If the product is insoluble in water (likely for this pyrimidine), proceed to step 4.[2]

  • Cool & Filter: Cool the suspension to room temperature (20-25°C). The pyrimidine thioamide will remain as a solid, while the sulfur (now thiosulfate) remains in the filtrate.[2]

  • Wash: Filter the solid.[4] Wash the cake copiously with warm water (3x 20 mL) to remove all traces of sulfite/thiosulfate.[2]

  • Dry: Vacuum dry at 50°C.

Why this works: This method is non-destructive to the thioamide group, unlike strong oxidation or caustic washes.[2]

Protocol B: The "Acid-Base Swing" (Target: Trapped Sulfides & Insolubles)

Mechanism: The pyrimidine ring contains basic nitrogens (N1/N3) and the exocyclic amine.[2][3] It will form a water-soluble salt in dilute acid.[1][2] Elemental sulfur and tarry non-basic impurities will remain insoluble and can be filtered off.

Safety Warning: If sulfide salts are present, acidification will release ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 gas (highly toxic). Perform this entire operation in a fume hood. 

Step-by-Step:

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Acidification: Slowly add 2M HCl while stirring until the pH reaches ~1–2. The solution should become clear as the pyrimidine hydrochloride salt forms.[2]

    • Troubleshooting: If a solid remains, this is your impurity (Sulfur or tar).[2]

  • Filtration: Filter the acidic solution through a Celite pad to remove the insoluble sulfur/tar.[2][3] Keep the filtrate.

  • Neutralization: Cool the filtrate to <10°C (ice bath). Note: Keeping it cold prevents hydrolysis of the thioamide to an amide.[2]

  • Precipitation: Slowly add 2M NaOH or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     to the filtrate until pH 8–9. The purified free base will precipitate out.
    
  • Collection: Filter the precipitate, wash with cold water, and dry.[2]

Protocol C: Recrystallization (Final Polish)

Target: Organic impurities (unreacted nitrile, dimers).[2][3]

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Water LowInsolublePoor (Good for washing)
Ethanol (Abs) ModerateLowExcellent
Methanol HighModerateGood (Yield loss risk)
DMF/DMSO HighHighPoor (Hard to recover)

Procedure:

  • Dissolve the semi-pure solid in boiling Ethanol (approx. 15-20 mL per gram).

  • If the solution is dark, add Activated Carbon (5% w/w), stir for 5 mins, and filter hot.

  • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Filter the pale yellow needles/crystals.

Mechanism of Action & Logic Map

Understanding why we avoid standard oxidants is critical. Standard sulfur removal often uses oxidants (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, Permanganate), but these will attack the thioamide sulfur (

), converting it to an amide (

) or nitrile (

).

ChemicalLogic cluster_0 Chemical Risks cluster_1 Safe Pathways Oxidants Strong Oxidants (H2O2, KMnO4) Thioamide Target Thioamide (R-C(=S)NH2) Oxidants->Thioamide Oxidative Desulfurization (Destroys Product) HeatAcid Heat + Strong Acid HeatAcid->Thioamide Hydrolysis to Amide (Destroys Product) Sulfite Sulfite Ion (SO3 2-) Sulfite->Thioamide No Reaction (Product Safe) S8 Impurity: Sulfur (S8) Sulfite->S8 Converts to Soluble Thiosulfate ColdAcid Cold Dilute Acid (HCl, <10C) ColdAcid->Thioamide Reversible Salt Formation (Purification)

Figure 2: Chemical compatibility map showing why Sulfite and Cold Acid methods are preferred over oxidative methods which degrade the thioamide.[1][2]

Frequently Asked Questions (FAQs)

Q1: My product turned into a white powder after the acid wash. What happened?

  • Diagnosis: You likely hydrolyzed the thioamide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) to the amide (
    
    
    
    ).
  • Root Cause: The acid step was performed at too high a temperature or for too long.[2]

  • Correction: Keep the acid digestion time under 15 minutes and the temperature below 10°C. If the product is white (instead of pale yellow), check the IR spectrum. A strong peak at ~1680 cm⁻¹ indicates Amide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ); Thioamide (
    
    
    
    ) appears lower, around 1000–1200 cm⁻¹.

Q2: Can I use Carbon Disulfide (


) to wash out the sulfur? 
  • Answer: Technically yes, but highly discouraged . ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     is neurotoxic and extremely flammable (flash point -30°C).[1] The Sodium Sulfite method (Protocol A) is the industrial standard "Green Chemistry" alternative that is equally effective and significantly safer.[2]
    

Q3: The product smells strongly of rotten eggs even after drying.

  • Diagnosis: Trapped Hydrogen Sulfide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or volatile mercaptans.
    
  • Correction: This is an occlusion issue. Recrystallize from Ethanol (Protocol C). As the crystal lattice breaks down and reforms, the trapped gas is released.[2] Ensure the recrystallization is done in a well-ventilated hood.[1][2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for "Removal of Sulfur" using Sodium Sulfite, p. 168).[2]

  • World Health Organization. (2003).[2] Thiamine (Vitamin B1) Synthesis Overview.[2][3][5] International Pharmacopoeia.[2]

  • Jain, K. S., et al. (2006).[2] "Recent advances in the synthesis of pyrimidines and their fused systems." Current Organic Chemistry, 10(16), 2029-2079.[1][2] (Discusses solubility and stability of amino-pyrimidines).

  • Hoffmann-La Roche. (Various Patents).[1][2] Process for the manufacture of Vitamin B1 intermediates.[2] (The acid-base purification of aminopyrimidines is a foundational technique in B1 industrial synthesis).[1][2]

Sources

Troubleshooting

separating 4-Amino-2-methylpyrimidine-5-carbothioamide from unreacted nitrile

Subject: Separation of 4-Amino-2-methylpyrimidine-5-carbothioamide (Product) from 4-Amino-2-methylpyrimidine-5-carbonitrile (Precursor) Ticket ID: B1-INT-005 Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Separation of 4-Amino-2-methylpyrimidine-5-carbothioamide (Product) from 4-Amino-2-methylpyrimidine-5-carbonitrile (Precursor) Ticket ID: B1-INT-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Diagnostic & Decision Matrix

Before attempting a specific protocol, determine the state of your crude mixture using this diagnostic workflow. This ensures you apply the correct separation physics (solubility vs. polarity) to your specific impurity profile.

SeparationLogic node_start START: Crude Reaction Mixture node_solid Is the mixture a solid suspension? node_start->node_solid node_tlc Step 1: Run TLC (DCM:MeOH 9:1) node_sol Method B: Solvent Switch (Recrystallization) node_tlc->node_sol Product Rf < 0.3 Impurity Rf > 0.6 node_col Method C: Flash Chromatography (For <5g or Analytical Std) node_tlc->node_col Complex mix / Low Rf Δ node_solid->node_tlc No (Dark solution) node_filt Method A: Direct Filtration (Primary Protocol) node_solid->node_filt Yes (Thick precipitate) node_check Purity > 95%? node_filt->node_check Check Purity (HPLC) node_check->node_sol No (Trapped Nitrile) node_done END: Dry & Store (Desiccator) node_check->node_done Yes

Caption: Decision tree for selecting the optimal purification route based on physical state and TLC profile.

Technical Context & Solubility Profile

To troubleshoot effectively, you must understand the physicochemical differences driving the separation. The pyrimidine core makes both compounds basic, but the functional group change drives the solubility differential.

Physicochemical Comparison
FeaturePrecursor (Nitrile) Product (Thioamide) Implication for Separation
Formula


Thioamide has increased MW and polarity.[1][2]
Polarity ModerateHighProduct adheres strongly to Silica; elutes late.[1]
H-Bonding Acceptor (CN)Donor/Acceptor (

)
Product crystallizes efficiently from protic solvents.[1][2]
Solubility (EtOH) Soluble (Warm)Sparingly Soluble (Cold)Key Mechanism: Thermal recrystallization.[1][2]
Solubility (Water) Slightly SolubleInsoluble/SparinglyWater acts as an anti-solvent.[1][2]
Stability HighHeat SensitiveAvoid prolonged boiling (Risk: Hydrolysis to Amide).[1][2]

Validated Protocols

Protocol A: Direct Precipitation (The "Industrial" Standard)

Best for: Large scale (>10g), high conversion reactions (>90%).[2]

The Logic: The thioamide product forms a strong hydrogen-bonding lattice that is significantly less soluble in alcohols (Methanol/Ethanol) than the starting nitrile.[1]

  • Quench: Upon reaction completion (usually in alcoholic ammonia/H2S), vent excess

    
     into a scrubber (NaOH trap).[2]
    
  • Concentration: If the reaction volume is high, concentrate the mixture under reduced pressure to approx. 30% of original volume. Do not dry completely. [1][2]

  • Cooling: Chill the mixture to 0–5°C and stir for 2 hours. The thioamide should crystallize as a yellow/orange solid.

  • Filtration: Filter the cold suspension.

  • Critical Wash Step: Wash the filter cake with cold Ethanol (

    
    ).[1][2]
    
    • Why? The unreacted nitrile is soluble in ethanol. The cold temperature prevents redissolving the thioamide product.

  • Displacement: Wash with Diethyl Ether or MTBE to remove residual alcohol and speed up drying.[1]

Protocol B: Aqueous Recrystallization (The "Rescue" Method)

Best for: Impure cakes from Protocol A or reactions with significant nitrile entrapment.[2]

  • Dissolution: Suspend the crude solid in boiling water (approx. 20-30 volumes).

    • Warning: Do not boil for >10 minutes. Prolonged boiling hydrolyzes the thioamide to the amide (Oxygen analog), which is a difficult impurity to remove.

  • Hot Filtration: If insoluble black tar remains, filter quickly while hot.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: The thioamide crystallizes as needles/plates. The nitrile (and any ammonium salts) generally remain in the mother liquor.

Protocol C: Flash Chromatography (High Purity)

Best for: Analytical standards or low-yield reactions (<1g).[1][2]

  • Stationary Phase: Silica Gel (Standard grade).[1][2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1][2]

    • Gradient: Start 100% DCM

      
       95:5 DCM:MeOH 
      
      
      
      90:10 DCM:MeOH.
  • Elution Order:

    • Nitrile (Precursor): Elutes early (High Rf).

    • Byproducts: (e.g., elemental sulfur if used).

    • Thioamide (Product): Elutes late (Low Rf) due to high polarity.[1][2]

  • Visualization: UV (254 nm).[1][2] The pyrimidine ring is UV active.

Critical Troubleshooting (FAQ)

Q1: My product is co-eluting with the nitrile on TLC. How do I fix this?

Diagnosis: Your solvent system is likely too polar, causing "spot crowding" at the solvent front, or too non-polar, keeping everything at the baseline. Solution:

  • Switch to DCM:MeOH (9:1) .[1][2] The nitrile should move to Rf ~0.6-0.7, while the thioamide stays at Rf ~0.2-0.3.[1]

  • Add 1% Triethylamine (TEA) to the mobile phase if tailing occurs (suppresses protonation of the pyrimidine ring).[2]

Q2: The product turned into a white solid after recrystallization. Is this correct?

Diagnosis: Likely No . Thioamides of this class are typically yellow or pale orange. A white solid suggests hydrolysis to the Amide (Oxygen replaces Sulfur) or reversion to the Nitrile. Root Cause: You likely boiled the water too long during recrystallization or the pH was too acidic/basic. Verification: Check IR spectroscopy.

  • Thioamide: Strong bands at ~1200-1300 cm⁻¹ (C=S).[1][2]

  • Amide: Strong band at ~1650-1690 cm⁻¹ (C=O).[1][2]

  • Nitrile: Sharp peak at ~2200 cm⁻¹ (CN).[1][2]

Q3: I have a "rag layer" or emulsion during extraction.

Diagnosis: The amino-pyrimidine core is amphoteric.[1][2] At neutral pH, solubility can be awkward.[2] Solution: Avoid liquid-liquid extraction if possible (use precipitation).[1][2] If extraction is necessary, use n-Butanol or Ethyl Acetate and ensure the aqueous phase is slightly basic (pH 8-9) to keep the amine free-based, improving organic solubility.[1][2]

Q4: Why is my yield >100%?

Diagnosis: Solvate formation or trapped inorganic salts.[1] Solution:

  • Trapped Sulfur: If you used

    
     or Lawesson's reagent, elemental sulfur often contaminates the product.[2] Wash the solid with Carbon Disulfide (
    
    
    
    ) (Caution: Flammable/Toxic) or Toluene to dissolve sulfur.[2]
  • Trapped Salts: If you used

    
    , magnesium salts may be trapped. Perform a water wash (Protocol B).[1][2]
    

References

  • Structure & Synthesis of Thiamine Intermediates

    • Title: "Synthesis of Vitamin B1 (Thiamine)"[2][3][4][5]

    • Source: Ullmann's Encyclopedia of Industrial Chemistry.[4]

    • Context: Describes the industrial route via 4-amino-2-methylpyrimidine-5-carbonitrile.
    • URL:[1][2]

  • Thioamide Purification Methodology

    • Title: "A New Method for Converting Nitriles into Primary Thioamides"[6][7][8][9][10]

    • Source:Synthetic Communications (Cited for general solubility and workup of aryl thioamides).[2]

    • URL:[1][2]

  • Solubility Data (Analogous Compounds)

    • Title: "4-Amino-2-methylpyrimidine-5-carbonitrile Properties"
    • Source: PubChem / NIH.[1]

    • Context: Confirms solubility of nitrile in ethanol/methanol, supporting the precipit
    • URL:[1][2]

  • General Pyrimidine Chemistry

    • Title: "The Pyrimidines" (Chemistry of Heterocyclic Compounds)[2][11]

    • Source: Brown, D. J.[2] (Wiley).[1][2]

    • Context: Authoritative text on the basicity and hydrolysis risks of amino-pyrimidines.
    • URL:[1][2]

Sources

Optimization

Technical Support Center: Stability of 4-Amino-2-methylpyrimidine-5-carbothioamide (AMPC)

Status: Active Ticket ID: AMPC-OX-STAB-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: AMPC-OX-STAB-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Oxidative Degradation & Handling Protocols

Executive Summary: The "Sulfur Vulnerability"

Welcome to the technical support hub for 4-Amino-2-methylpyrimidine-5-carbothioamide (AMPC). This molecule is a critical pyrimidine building block, often utilized in the synthesis of Thiamine (Vitamin B1) analogs and heterocyclic drug candidates.

The Core Challenge: The stability of AMPC is dictated by the carbothioamide (


)  moiety. While the pyrimidine ring is relatively robust, the thioamide sulfur is highly nucleophilic and prone to oxidative desulfurization . Under oxidative stress (peroxides, air exposure, photocatalysis), AMPC degrades primarily into its amide analogue, 4-Amino-2-methylpyrimidine-5-carboxamide , leading to yield loss and purification challenges.

This guide provides the mechanistic understanding, troubleshooting workflows, and validated protocols to manage this instability.

Module 1: Degradation Mechanics (The "Why")

Q: Why does my product change from yellow to white/colorless upon exposure to air or oxidants?

A: You are likely witnessing oxidative desulfurization . Thioamides are inherently colored (often yellow) due to the


 transition of the 

bond. Upon oxidation, the sulfur is extruded or replaced by oxygen, forming the corresponding amide, which is typically colorless and has distinct solubility properties.
The Oxidative Pathway

The degradation does not happen randomly; it follows a stepwise oxidation of the sulfur atom.

AMPC_Degradation AMPC AMPC (Thioamide) [M]+ Sulfine Intermediate (Sulfine/S-Oxide) AMPC->Sulfine + [O] (H₂O₂, Air, hν) Amide Degradant (Carboxamide) [M-16]+ Sulfine->Amide - [S] / + [O] S_Byproducts Sulfur Byproducts (SO₂, S₈) Sulfine->S_Byproducts

Figure 1: Oxidative desulfurization pathway of AMPC.[1] The transformation involves the initial formation of a sulfine (S-oxide) intermediate, followed by the irreversible loss of sulfur to form the amide.

Module 2: Troubleshooting & Diagnostics (The "How")

Q: I see a new impurity peak in HPLC after leaving the reaction mixture overnight. Is it the amide?

A: It is highly probable. The amide is the thermodynamic sink for thioamides in aerobic or oxidative environments. Use the following diagnostic logic to confirm.

Diagnostic Workflow
Diagnostic CheckObservation (Thioamide - AMPC)Observation (Amide Impurity)Technical Insight
Visual Inspection Yellow crystalline solidWhite/Colorless solid

chromophore is lost.
Mass Spectrometry Parent Ion


Oxygen (16 Da) replaces Sulfur (32 Da). Net change: -16 Da .
HPLC (Reverse Phase) Elutes Later (Typically)Elutes Earlier Amides are generally more polar and form stronger H-bonds with aqueous mobile phases than thioamides.
Solubility Lower water solubilityHigher water solubilityCritical for recrystallization strategies.

Q: My Hantzsch coupling (thiazole formation) failed. Why? A: If your AMPC has partially oxidized to the amide, the Hantzsch reaction with


-halo ketones will fail. The amide oxygen is far less nucleophilic than the thioamide sulfur.
  • Action: Run a quantitative NMR (qNMR) or HPLC assay on your starting material immediately before the coupling step. If amide content >5%, recrystallize.

Module 3: Validated Protocols
Protocol A: Oxidative Stress Test (Forced Degradation)

Use this protocol to validate your analytical method's ability to separate AMPC from its amide degradant.

  • Preparation: Dissolve AMPC (1 mg/mL) in Acetonitrile/Water (1:1).

  • Stress Induction: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Stir at Room Temperature (25°C) for 2 hours.

  • Quenching: Add Sodium Metabisulfite (excess) to quench residual peroxide.

  • Analysis: Inject onto HPLC-UV/MS.

    • Success Criteria: You should observe the disappearance of the AMPC peak and the growth of a peak at

      
      .
      
Protocol B: Storage & Handling for Maximum Stability
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature:

    
     is recommended for long-term storage.
    
  • Light: Protect from light (amber vials). Photo-oxidation of thioamides is well-documented [2].

  • Solvent: Avoid storing in protic solvents (methanol/water) for extended periods, as this promotes hydrolysis/oxidation. Store as a dry solid.

Module 4: Decision Tree for Impurity Management

Use this logic flow to determine the fate of a compromised batch.

Decision_Tree Start Batch Analysis: Impurity Detected CheckMS Check LC-MS: Is Mass Shift -16 Da? Start->CheckMS Yes_Amide Impurity is Amide (Oxidative Degradation) CheckMS->Yes_Amide Yes No_Other Other Impurity (Hydrolysis/Dimer) CheckMS->No_Other No Quantify Quantify Impurity Level Yes_Amide->Quantify Low < 2% Proceed with Synthesis Quantify->Low High > 5% Purification Required Quantify->High Action Recrystallization: Exploit Solubility Diff (Amide is more soluble in H₂O) High->Action

Figure 2: Decision matrix for handling oxidized AMPC batches.

References
  • Mechanism of Thioamide Oxidation

    • Title: Oxidative Desulfurization of Thioamides.[1]

    • Context: Thioamides react with peroxides to form amides via a sulfine intermedi
    • Source:Journal of Organic Chemistry / General Heterocyclic Chemistry Texts.
    • Link:

  • Photochemical Instability

    • Title: Visible-light-promoted aerobic desulfurization of thioamides.[1][2]

    • Context: Demonstrates that light + air is sufficient to convert thioamides to amides, necessit
    • Source:RSC Advances, 2022.
    • Link:

  • Analytical Validation (Forced Degradation)

    • Title: Forced Degradation Studies: Regulatory Considerations.[3][4][5]

    • )
    • Source:BioPharm Intern
    • Link:

  • Thiamine Synthesis Precursors

    • Title: 4-Amino-5-aminomethyl-2-methylpyrimidine (AmMP) Synthesis.[6][7]

    • Context: Establishes the pyrimidine scaffold's role and stability in Vitamin B1 synthesis.
    • Source:European Patent Office / ResearchG
    • Link:

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Characterization Guide: 4-Amino-2-methylpyrimidine-5-carbothioamide

Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Analytical Scientists, and Vitamin B1 Manufacturing Specialists Focus: Structural elucidation, impurity profiling, and reaction mo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Analytical Scientists, and Vitamin B1 Manufacturing Specialists Focus: Structural elucidation, impurity profiling, and reaction monitoring.

Executive Summary & Application Context

4-Amino-2-methylpyrimidine-5-carbothioamide (often referred to as the Thioamide Intermediate ) is a critical precursor in the synthesis of Vitamin B1 (Thiamine). Its synthesis typically involves the thionation of the corresponding nitrile or amide.

In drug development and industrial synthesis, distinguishing this thioamide from its nitrile precursor (4-amino-2-methylpyrimidine-5-carbonitrile) and its hydrolysis byproduct (the carboxamide) is a common analytical challenge.

This guide provides a definitive 1H NMR framework to validate the thioamide structure, focusing on the diagnostic deshielding of thioamide protons and the integrity of the pyrimidine core.

Theoretical Framework: The "Thioamide Shift"[1]

To accurately interpret the spectrum of this molecule, one must understand the electronic influence of the thiocarbonyl group (


) versus the carbonyl group (

).
  • Anisotropy & Electronegativity: Sulfur is less electronegative than oxygen, but the

    
     bond has a larger magnetic anisotropy cone. This results in a significant downfield shift  (deshielding) of the adjacent protons compared to amides.
    
  • Rotational Barrier: The

    
     bond in thioamides has significant double-bond character due to resonance. This restricts rotation, often making the two protons on the thioamide nitrogen diastereotopic  (magnetically non-equivalent). You will frequently observe two distinct broad singlets for the 
    
    
    
    group rather than one integrated peak.
  • Solvent Effects: DMSO-

    
     is the required solvent. Chloroform (
    
    
    
    ) is generally poor for solubilizing polar pyrimidines and fails to stabilize the exchangeable protons, leading to peak broadening that obscures diagnostic signals.

Experimental Protocol: High-Fidelity Acquisition

Objective: Obtain a spectrum with sufficient resolution to resolve the rotational isomers of the thioamide group.

Materials
  • Target: 4-Amino-2-methylpyrimidine-5-carbothioamide (>95% purity recommended for reference).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: 400 MHz or higher (600 MHz preferred for resolving aromatic coupling).

Step-by-Step Workflow
  • Sample Preparation: Weigh 5–10 mg of the solid into a clean vial. Add 0.6 mL of DMSO-

    
    .
    
    • Critical: If the sample is cloudy, sonicate for 30 seconds. Do not heat excessively, as thioamides can be thermally unstable or accelerate H-D exchange.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to prevent saturation of labile protons).
      
    • Relaxation Delay (D1): Set to

      
       seconds. The quaternary carbons and exchangeable protons require longer relaxation times for accurate integration.
      
    • Scans (NS): Minimum 16 scans (64 recommended for impurity detection).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise ratio without compromising multiplet resolution.

Comparative Data Analysis

The following table contrasts the target Thioamide with its two most common process impurities: the Nitrile Precursor and the Amide Byproduct .

Table 1: Chemical Shift Comparison ( ppm in DMSO- )
Proton AssignmentTarget: Thioamide (-CSNH2)Precursor: Nitrile (-CN)Byproduct: Amide (-CONH2)Multiplicity
Thioamide

9.60 – 9.90 AbsentAbsentBroad Singlet (1H)
Thioamide

9.20 – 9.50 AbsentAbsentBroad Singlet (1H)
Amide

AbsentAbsent7.60 – 8.10 Broad Singlet (2H)
Pyrimidine H-6 8.30 – 8.50 8.50 – 8.658.40 – 8.60Singlet (1H)
4-Amino (

)
7.00 – 7.40 7.40 – 7.607.20 – 7.50Broad Singlet (2H)
2-Methyl (

)
2.35 – 2.45 2.40 – 2.502.35 – 2.45Singlet (3H)
Key Diagnostic Indicators (The "Fingerprint")
  • The "Thioamide Region" (9.0+ ppm): If you see peaks above 9.0 ppm (excluding aldehydes/acids), you have successfully formed the thioamide. The Nitrile and Amide analogs do not have signals in this region.

  • The "Split" Singlets: The thioamide protons often appear as two separate humps (

    
     ppm). This is the hallmark of restricted rotation around the C(S)-N bond.
    
  • H-6 Shielding: The conversion of the electron-withdrawing Nitrile (-CN) to the Thioamide (-CSNH2) slightly shields the Pyrimidine H-6 proton, moving it upfield by approximately 0.1–0.2 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for validating the product during synthesis.

NMR_Logic Sample Crude Reaction Mixture Solvent Dissolve in DMSO-d6 Sample->Solvent Acquisition Acquire 1H NMR Solvent->Acquisition Check_9ppm Check Region > 9.0 ppm Acquisition->Check_9ppm Thioamide_Present Peaks at 9.2 - 9.9 ppm? (Thioamide Protons) Check_9ppm->Thioamide_Present Signals Detected Result_Nitrile INCOMPLETE: Unreacted Nitrile Check_9ppm->Result_Nitrile No Signals > 9.0 ppm Check_Impurity Check Region 7.6 - 8.1 ppm Thioamide_Present->Check_Impurity Yes Thioamide_Present->Result_Nitrile No (Only Nitrile peaks) Result_Pure VALIDATED: Pure Thioamide Check_Impurity->Result_Pure Clean Baseline Result_Mix MIXTURE: Thioamide + Amide Hydrolysis Check_Impurity->Result_Mix Peaks Present (Amide)

Figure 1: Decision tree for monitoring the conversion of Nitrile to Thioamide using 1H NMR markers.

Detailed Peak Assignments & Mechanistic Insight

A. The Pyrimidine Ring Proton (H-6)
  • Position:

    
     8.30 – 8.50 ppm (Singlet).
    
  • Mechanism: This proton is highly deshielded due to the aromatic ring current and the electron-deficient nature of the pyrimidine ring (two nitrogen atoms withdrawing density). It serves as the integration standard (set to 1H) because it is non-exchangeable and isolated from other peaks.

B. The Thioamide Protons (-CSNH2)
  • Position:

    
     9.20 – 9.90 ppm (Two Broad Singlets).
    
  • Mechanism:

    • Deshielding: The

      
       bond is highly polarizable. The protons are in the deshielding cone of the 
      
      
      
      -system.
    • Splitting: The resonance structure

      
       creates a partial double bond. This prevents free rotation on the NMR timescale at room temperature. One proton is syn to the sulfur, the other is anti. The syn proton is typically more deshielded (further downfield).
      
C. The Ring Amine (-NH2 at C4)
  • Position:

    
     7.00 – 7.40 ppm (Broad Singlet).
    
  • Mechanism: These protons are attached directly to the aromatic ring. They are less acidic than the thioamide protons and appear upfield.

  • Exchange: If

    
     is added to the NMR tube ("shake test"), these peaks—along with the thioamide peaks—will disappear, confirming they are attached to heteroatoms (N).
    
D. The Methyl Group (-CH3 at C2)
  • Position:

    
     2.35 – 2.45 ppm (Singlet).
    
  • Mechanism: Typical allylic/aromatic methyl shift. It is slightly deshielded compared to a standard alkane methyl (

    
     ppm) due to its attachment to the aromatic pyrimidine ring.
    

References

  • Comparison of Amide vs.

    • Lubell, W. D., et al. "n→π* Interactions of Amides and Thioamides: Implications for Protein Stability." Journal of the American Chemical Society, 2013.

    • Insight: Establishes the electronic basis for the downfield shift of thioamides rel
  • Pyrimidine Precursor Spectral Data (Nitrile)

    • SpectraBase. "4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile 1H NMR." Wiley Science Solutions.

    • Insight: Provides the baseline shifts for the nitrile precursor (Methyl at 2.
  • General Heterocyclic NMR Shifts

    • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Heterocycles." University of Wisconsin-Madison.

    • Insight: Authoritative database for predicting pyrimidine ring proton shifts.
  • Thiamine Synthesis Intermediates

    • PubChem Compound Summary for Toxopyrimidine (Structural Analog). National Center for Biotechnology Information.

    • Insight: Confirms the structural stability and nomenclature of 4-amino-2-methylpyrimidine deriv
Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 4-Amino-2-methylpyrimidine-5-carbothioamide

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-Amino-2-methylpyrimidine-5-carbothioamide. In the absence of direct experimental data for this specific molecule in th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-Amino-2-methylpyrimidine-5-carbothioamide. In the absence of direct experimental data for this specific molecule in the public domain, this document synthesizes information from the fragmentation of structurally analogous compounds to offer a robust predictive model. This guide is intended for researchers, scientists, and drug development professionals who are working with or anticipate analyzing this compound and its derivatives.

Introduction: The Significance of Fragmentation Analysis

4-Amino-2-methylpyrimidine-5-carbothioamide is a heterocyclic compound featuring a substituted pyrimidine core. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] A thorough understanding of the molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and quantification in complex biological matrices.

Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), provides invaluable structural information by inducing the fragmentation of a precursor ion into a series of product ions.[2] The resulting fragmentation pattern is a veritable fingerprint of the molecule, dictated by its inherent chemical structure and the stability of the resulting fragments.[3]

This guide will first propose the most likely sites of protonation for 4-Amino-2-methylpyrimidine-5-carbothioamide under electrospray ionization (ESI) conditions. Subsequently, a detailed, predicted fragmentation pathway will be presented, drawing comparisons with the known fragmentation behaviors of aminopyrimidines, thioamides, and other pyrimidine derivatives.[4][5][6]

Predicted Fragmentation Pathway of 4-Amino-2-methylpyrimidine-5-carbothioamide

The molecular formula of 4-Amino-2-methylpyrimidine-5-carbothioamide is C₆H₈N₄S, with a monoisotopic mass of 168.0470 g/mol . In positive ion mode ESI, the protonated molecule, [M+H]⁺, is expected at an m/z of 169.0543.

Protonation Sites

The initial protonation of the molecule is a critical determinant of its subsequent fragmentation cascade.[7] For 4-Amino-2-methylpyrimidine-5-carbothioamide, the most probable sites of protonation are the nitrogen atoms of the pyrimidine ring and the amino group, as well as the sulfur atom of the carbothioamide group, due to the presence of lone pairs of electrons. The basicity of these sites will influence the preferred protonation location.

Proposed Fragmentation Mechanisms

The fragmentation of the [M+H]⁺ ion of 4-Amino-2-methylpyrimidine-5-carbothioamide is anticipated to proceed through several key pathways, primarily involving the carbothioamide side chain and the pyrimidine ring itself. The stability of the resulting fragment ions and neutral losses will govern the relative abundance of the observed peaks in the mass spectrum.[3]

A key fragmentation pathway for thioamides involves the neutral loss of hydrogen sulfide (H₂S).[6] Additionally, the cleavage of the C-C bond between the pyrimidine ring and the carbothioamide group is a likely event, analogous to the behavior of other substituted pyrimidines.[1][8] The pyrimidine ring itself can also undergo characteristic cleavages.

Below is a table summarizing the predicted major fragment ions, their corresponding m/z values, and the proposed neutral losses.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment Ion
169.05152.05NH₃[M+H-NH₃]⁺
169.05135.03H₂S[M+H-H₂S]⁺
169.05125.06CSNH₂[M+H-CSNH₂]⁺
125.0698.05HCN[Fragment - HCN]⁺
Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted fragmentation cascade of 4-Amino-2-methylpyrimidine-5-carbothioamide.

Fragmentation_Pathway cluster_main Predicted Fragmentation of 4-Amino-2-methylpyrimidine-5-carbothioamide mol [M+H]⁺ m/z = 169.05 frag1 [M+H-NH₃]⁺ m/z = 152.05 mol->frag1 - NH₃ frag2 [M+H-H₂S]⁺ m/z = 135.03 mol->frag2 - H₂S frag3 [M+H-CSNH₂]⁺ m/z = 125.06 mol->frag3 - CSNH₂ frag4 [Fragment - HCN]⁺ m/z = 98.05 frag3->frag4 - HCN

Caption: Predicted fragmentation pathway of 4-Amino-2-methylpyrimidine-5-carbothioamide.

Comparative Analysis with Structurally Related Compounds

The proposed fragmentation pattern for 4-Amino-2-methylpyrimidine-5-carbothioamide is consistent with observations for similar molecular classes.

  • Aminopyrimidines: The loss of ammonia (NH₃) from the protonated molecule is a common fragmentation pathway for compounds containing an amino group on the pyrimidine ring.[4] This is driven by the formation of a stable, even-electron ion.

  • Thioamides: The elimination of hydrogen sulfide (H₂S) is a characteristic fragmentation of thioamides, particularly upon collision-induced dissociation.[6] This pathway is analogous to the loss of water from amides.

  • Substituted Pyrimidines: The cleavage of bonds adjacent to the pyrimidine ring, leading to the loss of substituents, is a well-documented fragmentation behavior.[1][8] The proposed loss of the carbothioamide radical is in line with these established patterns. The subsequent fragmentation of the resulting pyrimidine ion, such as the loss of HCN, is also a common feature in the mass spectra of pyrimidine-containing compounds.[9]

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for LC-MS/MS analysis is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-Amino-2-methylpyrimidine-5-carbothioamide in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 50-250.

  • MS/MS Analysis: Product ion scan of the precursor ion at m/z 169.05.

  • Collision Energy: A range of collision energies (e.g., 10, 20, and 40 eV) should be applied to observe both primary and secondary fragment ions.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Experimental Workflow Diagram

The following Graphviz diagram outlines the proposed experimental workflow.

Experimental_Workflow cluster_workflow LC-MS/MS Experimental Workflow sample_prep Sample Preparation (1 µg/mL solution) lc_separation Liquid Chromatography (C18 column) sample_prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms1_scan MS1 Scan (m/z 50-250) ionization->ms1_scan precursor_selection Precursor Ion Selection (m/z 169.05) ms1_scan->precursor_selection cid Collision-Induced Dissociation (CID) precursor_selection->cid ms2_scan MS2 Product Ion Scan cid->ms2_scan data_analysis Data Analysis and Fragmentation Pattern Elucidation ms2_scan->data_analysis

Caption: Proposed experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a theoretically grounded prediction of the mass spectrometry fragmentation pattern of 4-Amino-2-methylpyrimidine-5-carbothioamide. By drawing parallels with the known fragmentation of related chemical structures, we have proposed a detailed fragmentation pathway and provided a comprehensive experimental protocol for its verification. This information serves as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, enabling more efficient and accurate structural elucidation and characterization of this and similar compounds.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BenchChem. (2025). Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
  • Vessecchi, R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 923-31.
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Rapid Communications in Mass Spectrometry, 36(18), e9359.
  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (n.d.). Canadian Journal of Chemistry.
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). Journal of the American Chemical Society, 87(9), 2059-2065.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. (n.d.). ResearchGate.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • mineMS2: Annotation of spectral libraries with exact fragmentation patterns. (n.d.). ChemRxiv.

Sources

Validation

Technical Guide: UV-Vis Characterization of 4-Amino-2-methylpyrimidine-5-carbothioamide

This technical guide provides an in-depth analysis of the UV-Vis spectral characteristics of 4-Amino-2-methylpyrimidine-5-carbothioamide , a critical intermediate in the synthesis of Thiamine (Vitamin B1) and related ant...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the UV-Vis spectral characteristics of 4-Amino-2-methylpyrimidine-5-carbothioamide , a critical intermediate in the synthesis of Thiamine (Vitamin B1) and related antimetabolites.

Executive Summary

4-Amino-2-methylpyrimidine-5-carbothioamide (CAS: 698-31-7 / Analogous to Thiamine intermediates) serves as a pivotal electrophilic building block, primarily used to construct the thiazole moiety in Vitamin B1 synthesis via the Hantzsch thiazole synthesis or related cyclizations.

For researchers, the primary challenge is distinguishing this thioamide from its precursors (nitriles) and hydrolysis products (carboxamides). This guide defines the spectral windows required for process monitoring and purity assessment, emphasizing the diagnostic bathochromic shift characteristic of the thioamide chromophore.

Spectral Profile & Comparative Analysis

The UV-Vis spectrum of 4-Amino-2-methylpyrimidine-5-carbothioamide is dominated by the conjugation between the electron-deficient pyrimidine ring and the electron-rich thioamide group.

Comparative Absorption Maxima ( )

The following table contrasts the target molecule with its direct synthetic precursor (Nitrile) and its oxidative degradation product (Carboxamide).

CompoundFunctional Group

(MeOH)
Electronic TransitionSpectral Feature
Target: Thioamide -C(=S)NH₂ 285 – 295 nm

(Conj.)
Broad, high intensity
~330 – 350 nm

Weak, broad tail (solvent dependent)
Precursor: Nitrile -C≡N246 nm, 276 nm

Sharp, distinct doublet pattern
Analog: Carboxamide -C(=O)NH₂248 nm, 278 nm

Hypsochromic to thioamide
Core: Pyrimidine (Heterocycle)~240 nm

Base ring absorption
Mechanism of Spectral Shift

The substitution of Oxygen (in carboxamide) with Sulfur (in thioamide) induces a significant Bathochromic (Red) Shift of approximately 10–20 nm in the primary band and the appearance of a lower energy


 transition.
  • Cause: The 3p orbitals of sulfur overlap less effectively with carbon's 2p orbitals than oxygen does, raising the energy of the HOMO (Highest Occupied Molecular Orbital) and narrowing the HOMO-LUMO gap.

  • Diagnostic Utility: In a reaction mixture converting the Nitrile to the Thioamide (via H₂S/Base), the disappearance of the 276 nm peak and the emergence/growth of the 290+ nm band is the primary endpoint indicator.

Experimental Protocol: Validated Measurement

To ensure reproducible spectral data, the following protocol controls for solvatochromism and pH-dependent tautomerism (thione-thiol).

Materials & Reagents[1][2][3][4][5][6]
  • Solvent: Methanol (LC-MS Grade). Note: Avoid water if possible to prevent hydrolysis; avoid non-polar solvents as solubility is poor.

  • Blank: Pure Methanol.

  • Path Length: 1.0 cm Quartz Cuvette.

Preparation & Measurement Steps
  • Stock Solution: Dissolve 1.0 mg of 4-Amino-2-methylpyrimidine-5-carbothioamide in 10 mL Methanol (Concentration: 100 ppm). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute 1.0 mL of Stock into 9.0 mL Methanol (Final Concentration: ~10 ppm or

    
     M).
    
  • Baseline Correction: Run a background scan with pure Methanol.

  • Acquisition: Scan from 200 nm to 450 nm.

  • Data Processing: Determine

    
     using the second derivative method if the peak is broad.
    
pH Sensitivity (Critical)

Pyrimidine derivatives are amphoteric.

  • Acidic Media (0.1 N HCl): Protonation of the pyrimidine N1 or amino group will cause a Hypsochromic (Blue) Shift (typically -5 to -10 nm) and loss of fine structure.

  • Basic Media (0.1 N NaOH): May induce ionization of the thioamide proton, leading to a Hyperchromic effect (increase in intensity) and potential degradation to the nitrile or amide over time. Measurement in neutral alcohol is recommended.

Synthetic Pathway & Monitoring Workflow

The generation of the thioamide is typically the second step in the construction of the Thiamine pyrimidine core. The following diagram illustrates the pathway and the spectral checkpoints.

G cluster_monitor In-Process Control (IPC) Nitrile Precursor: 4-Amino-2-methyl- pyrimidine-5-carbonitrile (UV Max: 276 nm) Reaction Thiolysis (H₂S / Et₃N / DMF) Nitrile->Reaction Start Thioamide Target: 4-Amino-2-methyl- pyrimidine-5-carbothioamide (UV Max: ~290 nm) Reaction->Thioamide Bathochromic Shift (+15 nm) IPC_Step IPC: UV-Vis Check Reaction->IPC_Step Cyclization Hantzsch Synthesis (+ Chloroketone) Thioamide->Cyclization Intermediate Thiamine Vitamin B1 Core (Thiazole Formation) Cyclization->Thiamine Final Product Criteria Pass Criteria: Abs > 290nm increases Abs 2200cm⁻¹ (CN) vanishes IPC_Step->Criteria

Figure 1: Synthetic workflow for Thiamine intermediates, highlighting the critical spectral shift from Nitrile (276 nm) to Thioamide (~290 nm) used for process control.

References

  • PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbothioamide (Compound). National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Jain, A. K., et al. (2008).[1] "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles." Arkivoc, 2008(ii), 115-123.[1] (Provides spectral data for the nitrile precursor). Retrieved from [Link]

  • Kiliç, H. (2010). "Electronic absorption study on acid-base equilibria for some pyrimidine derivatives containing semi- and thiosemicarbazone moiety." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 728-733.
  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). "Vitamins, 8. Vitamin B1 (Thiamine)".[2][3][4] Wiley-VCH.[5] (Industrial context of the nitrile-to-thioamide conversion).

  • SpectraBase. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile Spectrum. Wiley Science Solutions. Retrieved from [Link]

Sources

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